molecular formula C17H13NO2 B1421756 4-(2-Methoxybenzoyl)isoquinoline CAS No. 1187165-76-9

4-(2-Methoxybenzoyl)isoquinoline

Cat. No. B1421756
M. Wt: 263.29 g/mol
InChI Key: BWFFXVIKAGRDPA-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzoyl)isoquinoline is a chemical compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . It is also known as 4-Isoquinolinyl(2-methoxyphenyl)methanone .


Synthesis Analysis

The synthesis of isoquinoline compounds often involves the use of metal reagents/catalysts . The seminal work of Sun and LaVoie (1996) provided one of the earliest comprehensive synthetic routes to benzimidazo[2,1-a]isoquinolines .


Molecular Structure Analysis

The InChI code for 4-(2-Methoxybenzoyl)isoquinoline is 1S/C17H13NO2/c1-20-14-8-6-12(7-9-14)17(19)16-11-18-10-13-4-2-3-5-15(13)16/h2-11H,1H3 .


Chemical Reactions Analysis

Isoquinolines are the fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles that resemble pyridine in their stability against chemical attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Methoxybenzoyl)isoquinoline include a molecular weight of 263.29 g/mol .

Scientific Research Applications

  • Antidepressant Effects :

    • A study compared the antidepressant effects of trans-resveratrol and 5-methoxy-7H-dibenzo[de,h]quinolin-7-one, a derivative of 4-(2-Methoxybenzoyl)isoquinoline, using a mouse model. It was found that both compounds significantly decreased immobility time in the Forced Swimming Test (FST), suggesting their potential as antidepressants (López et al., 2013).
  • Chemical Synthesis and Potential Drug Development :

    • Research into the synthesis of substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline and its interaction with other chemical compounds for potential pharmaceutical applications has been conducted (Bannikova et al., 2005).
    • Another study focused on synthesizing 5-substituted isoquinolin-1-ones, highlighting their potential use in developing pro-drugs for selective release in hypoxic solid tumours (Berry et al., 1997).
  • Antitumor Activity :

    • Isoquinoline derivatives, such as methoxy-8H-dibenzo[a,g]isoquinolin-8-ones, have been synthesized and tested for cytostatic activity in vitro. One such compound showed significant inhibition of cell proliferation, suggesting their potential in cancer treatment (Weimar et al., 1991).
    • The antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines was evaluated, with several compounds showing promising cytotoxicity against various tumor cell lines (Houlihan et al., 1995).
  • Drug Design and Development :

    • A study on the rational design of the microtubule-targeting anti-breast cancer drug EM015 used in silico docking of noscapine onto tubulin to design this potent and selective anti-breast cancer agent (Aneja et al., 2006).
  • Pharmacological Studies :

    • N-(4-methoxybenzyl)-isoquinolinium chloride, a compound related to 4-(2-Methoxybenzoyl)isoquinoline, was studied for its cardiac effects, showing positive inotropic and chronotropic effects on the heart (DiPalma, 1955).

Safety And Hazards

The safety data sheet for related compounds suggests avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Isoquinoline compounds have garnered a lot of attention in the scientific community due to their diverse biological activities . Recent developments in the synthesis of benzo[4,5]imidazo[2,1-a]isoquinolines have focused on reducing cost, improving product selectivity or purity, and offering more effective routes for synthesis . Emphasis is also placed on green methods that support contemporary environmental and safety improvements .

properties

IUPAC Name

isoquinolin-4-yl-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-20-16-9-5-4-8-14(16)17(19)15-11-18-10-12-6-2-3-7-13(12)15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFFXVIKAGRDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxybenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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